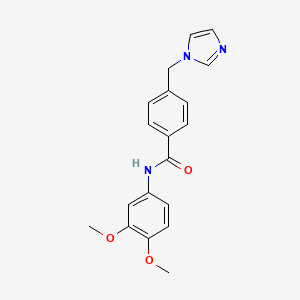![molecular formula C17H21N3OS B6005482 6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6005482.png)
6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of a protein called NF-κB, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells and reduce the proliferation of cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone in lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and biochemical effects. Additionally, it has shown promising results in various disease models, making it a potential candidate for drug development. However, one limitation is the lack of clinical trials and toxicity studies, which makes it difficult to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone. One direction is to conduct more preclinical studies to determine its safety and efficacy in humans. Additionally, further studies are needed to determine its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Finally, more research is needed to fully understand its mechanism of action and identify potential drug targets.
Conclusion:
In conclusion, 6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone is a unique chemical compound that has shown promising results in various disease models. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects make it a promising candidate for drug development. However, further research is needed to fully understand its safety and efficacy in humans and identify potential drug targets.
Métodos De Síntesis
The synthesis of 6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 4-methylphenylthiomethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperidine to yield the final product.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-5-7-15(8-6-13)22-12-14-11-16(21)19-17(18-14)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBSJWLCUOFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(4-Methylphenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6005402.png)
![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005409.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6005421.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6005426.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6005432.png)
![2-methyl-4-(3-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B6005444.png)

![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)
![4-(5-{4-[2-(2-chlorophenoxy)ethyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B6005477.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![2-methyl-6-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6005495.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B6005497.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)
![N-benzyl-N-methyl-1-[(2E)-3-phenyl-2-propenoyl]-3-piperidinamine](/img/structure/B6005510.png)